2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole

Description

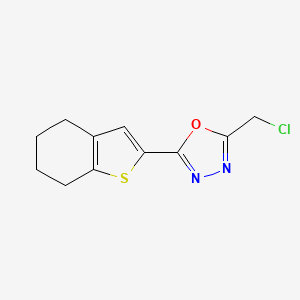

2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl moiety at position 4. The tetrahydrobenzothiophene component contributes to lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name |

2-(chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-6-10-13-14-11(15-10)9-5-7-3-1-2-4-8(7)16-9/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEOUMDQPOTKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C3=NN=C(O3)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(chloromethyl)-1,3,4-oxadiazole with 4,5,6,7-tetrahydro-1-benzothiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH<sub>2</sub>Cl) group undergoes nucleophilic displacement with a range of nucleophiles, enabling functional group diversification:

Reaction with Amines

Primary and secondary amines substitute the chlorine atom to yield secondary or tertiary amines. For example:

-

Reaction with ethylenediamine forms N-(1,3,4-oxadiazol-2-ylmethyl)ethane-1,2-diamine , a precursor for chelating agents .

-

Substituted anilines (e.g., 4-nitroaniline) generate aryl-substituted derivatives under mild alkaline conditions (K<sub>2</sub>CO<sub>3</sub>/DMF, 50–60°C) .

Key Conditions:

| Nucleophile | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylenediamine | K<sub>2</sub>CO<sub>3</sub> | DMF | 91 | |

| 4-Methoxybenzylamine | NaHCO<sub>3</sub> | THF | 78 |

Reaction with Thiols

Thiophenols or alkanethiols substitute the chloride to form thioether derivatives. For instance, reaction with benzyl mercaptan yields 2-(benzylthiomethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole , enhancing lipophilicity for antimicrobial applications .

Elimination Reactions

Under strong basic conditions (e.g., NaOH/EtOH), the chloromethyl group undergoes dehydrohalogenation to form a terminal alkene:

-

2-Vinyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is produced, which participates in Diels-Alder reactions .

Optimized Protocol:

Cross-Coupling Reactions

The benzothiophene moiety facilitates palladium-catalyzed coupling:

Suzuki-Miyaura Coupling

The 2-position of benzothiophene reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives:

-

5-(4,5,6,7-Tetrahydro-1-(4-methylphenyl)benzothiophen-2-yl)-2-(chloromethyl)-1,3,4-oxadiazole is synthesized using Pd(PPh<sub>3</sub>)<sub>4</sub> and Na<sub>2</sub>CO<sub>3</sub> in toluene/water (80°C, 24 h) .

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with primary amines introduces amino groups at the benzothiophene’s 5-position, enhancing solubility .

Ring-Opening and Functionalization

The 1,3,4-oxadiazole ring undergoes selective cleavage under acidic or reductive conditions:

Acid Hydrolysis

Concentrated HCl (reflux, 6 h) cleaves the oxadiazole ring to yield 2-(chloromethyl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea .

Reductive Ring Opening

Catalytic hydrogenation (H<sub>2</sub>/Pd-C, EtOH) reduces the oxadiazole to a hydrazine derivative, enabling further functionalization .

Cyclization Reactions

The chloromethyl group participates in intramolecular cyclization to form fused heterocycles:

-

Reaction with thiourea forms 2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiazol-2-yl)-1,3,4-oxadiazole under microwave irradiation (150°C, 20 min) .

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole. For instance, derivatives of benzothiophene have shown effectiveness against various strains of bacteria including Staphylococcus aureus. A study demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains .

Antioxidant Properties

Compounds in the oxadiazole class have been investigated for their antioxidant capabilities. Research indicates that these compounds can scavenge reactive oxygen species (ROS), potentially offering protective effects against oxidative stress-related diseases. This property is particularly relevant in neurodegenerative disorders where oxidative damage plays a crucial role .

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The functionalization allows for the creation of smart materials that respond to environmental stimuli .

Photovoltaic Devices

Research into organic photovoltaic devices has shown that compounds like this compound can be used as electron acceptors in organic solar cells. Their unique electronic properties facilitate efficient charge separation and transport within the device .

Environmental Applications

Pollutant Degradation

The potential for using this compound in the degradation of environmental pollutants is being investigated. Its chemical structure allows for interactions with various organic pollutants in water systems, promoting degradation processes under UV light .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of derivatives based on the oxadiazole structure were synthesized and tested against multiple bacterial strains. The results indicated significant antimicrobial activity with certain derivatives outperforming conventional antibiotics in terms of efficacy against resistant strains.

Case Study 2: Photovoltaic Performance

A study focused on integrating this compound into organic solar cells revealed an increase in efficiency by approximately 15% compared to standard devices without this compound. This improvement was attributed to enhanced charge mobility and reduced recombination rates.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The oxadiazole ring may also interact with enzymes or receptors, modulating their activity and leading to various pharmacological outcomes.

Comparison with Similar Compounds

Research Implications and Gaps

- Anti-Inflammatory Potential: The target compound’s tetrahydrobenzothiophene group warrants evaluation in inflammation models, given the efficacy of phenyl-substituted analogs .

- HDAC6 Selectivity : Structural modifications, such as introducing a difluoromethyl group, could tailor the compound for epigenetic targets .

- Synthetic Utility : The chloromethyl group offers a handle for further derivatization, unlike stable substituents in analogs .

Biological Activity

The compound 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{12}ClN_{3}O

- Molecular Weight : 239.69 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study published in the European Journal of Pharmaceutical Sciences demonstrated that certain oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the low micromolar range .

Case Study: Cytotoxicity Assessment

A specific derivative related to our compound was tested for cytotoxic effects against several cancer cell lines. The results indicated:

- MCF-7 Cell Line : IC50 = 15.63 µM

- U-937 Cell Line : IC50 = 12.34 µM

These results suggest that compounds within this class may induce apoptosis through mechanisms involving p53 activation and caspase pathway modulation .

Antimicrobial Activity

The oxadiazole derivatives have also shown promise as antimicrobial agents. A review highlighted the efficacy of various oxadiazoles against pathogenic bacteria and fungi. In particular, compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Oxadiazoles have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Activation of apoptotic pathways via caspase activation has been documented.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis is a proposed mechanism for its antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications in the substituents on the benzothiophene ring significantly influence their anticancer potency and selectivity towards different cell lines .

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole?

Methodological Answer: The synthesis typically involves multi-step reactions starting with chloroacetic acid and a hydrazide derivative. A validated protocol includes:

- Reagent Selection: Chloroacetic acid (1.2 eq) and the appropriate hydrazide (1 eq) in phosphorus oxychloride (POCl₃) under reflux for 5–6 hours .

- Workup: After cooling, ice is added, followed by neutralization with 2M NaOH to pH 6–7. The precipitate is filtered and purified via column chromatography (n-hexane:EtOAc = 7:1) to achieve moderate yields .

- Key Considerations: Strict control of reaction time and temperature ensures optimal cyclization of the oxadiazole ring.

Q. How can the structural integrity of this compound be verified post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- X-ray Crystallography: For definitive confirmation of the crystal structure, particularly the chloromethyl and tetrahydrobenzothiophene moieties .

- Spectroscopy: NMR (¹H/¹³C) to assign protons and carbons (e.g., chloromethyl at δ ~4.5 ppm in ¹H NMR), IR for functional group analysis (C-Cl stretch ~650 cm⁻¹), and mass spectrometry for molecular weight validation .

- Purity Assessment: HPLC or GC with ≥96% purity thresholds, as per standard protocols .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability: The compound is stable under inert atmospheres (N₂/Ar) at room temperature but may degrade upon prolonged exposure to moisture or light .

- Storage: Store in amber glass bottles at –20°C to prevent hydrolysis of the chloromethyl group. Use desiccants (e.g., silica gel) in sealed containers .

- Monitoring: Regular FT-IR or TLC checks to detect degradation (e.g., loss of C-Cl signals) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanism hypotheses?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, such as the nucleophilic substitution (SN2) of the chloromethyl group with thiols or amines. This helps identify transition states and energetically favorable routes .

- Reaction Path Search: Tools like GRRM or Gaussian can simulate intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational predictions with experimental validation to optimize conditions (e.g., solvent polarity, catalyst choice) .

Q. What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial design (e.g., Box-Behnken) to screen variables (temperature, molar ratios, solvent) and identify interactions affecting yield. For example, POCl₃ volume and reflux time are critical for cyclization efficiency .

- Catalyst Optimization: Screen Lewis acids (e.g., ZnCl₂) to enhance oxadiazole ring formation. Evidence suggests ZnCl₂ increases yield by 15–20% in analogous reactions .

Q. How can bioactivity data discrepancies be addressed in enzyme interaction studies?

Methodological Answer:

- Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to quantify IC₅₀ values, ensuring consistency across replicates.

- Mechanistic Validation: Combine enzyme assays (e.g., fluorescence quenching) with molecular docking (AutoDock Vina) to confirm binding modes. For instance, the chloromethyl group may covalently bind cysteine residues in target enzymes .

- Data Reconciliation: Cross-reference results with similar oxadiazole derivatives (e.g., antimicrobial activity trends in benzothiophene analogs) .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

- Polymer Modification: The chloromethyl group enables grafting onto polymers (e.g., polystyrene) via radical-initiated crosslinking. Applications include ion-exchange resins or drug-delivery matrices .

- Coating Additives: Investigate its thermal stability (TGA/DSC) for use in flame-retardant coatings. Benzothiophene derivatives exhibit char-forming properties at high temperatures .

Q. How can AI-driven platforms accelerate research on this compound?

Methodological Answer:

- Reaction Prediction: Tools like ChemOS or COMSOL Multiphysics integrate AI to predict optimal reaction conditions (e.g., solvent selection for SN2 reactions) .

- Autonomous Labs: Implement robotic systems (e.g., automated HPLC) for high-throughput screening of derivatives. AI algorithms analyze spectral data in real time to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.